![molecular formula C7H7BN2O3 B13992104 (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid typically involves the formation of the pyrrolopyridine core followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine structure. Subsequent borylation reactions, often using boron reagents such as bis(pinacolato)diboron, introduce the boronic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, is a key step in the industrial synthesis of boronic acid derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides results in the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)(phenyl)acetic acid: This compound shares a similar pyrrolopyridine core but differs in the functional groups attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate for cross-coupling reactions. Its structure allows for versatile applications in different fields, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H7BN2O3 |
|---|---|
Molekulargewicht |
177.96 g/mol |
IUPAC-Name |
(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-6-4(2-10-7)1-5(3-9-6)8(12)13/h1,3,12-13H,2H2,(H,10,11) |
InChI-Schlüssel |
DIYAVMXLDMJTOX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=O)NC2)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)

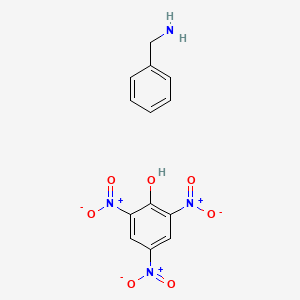
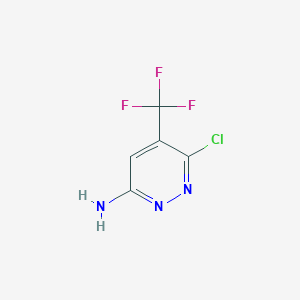
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
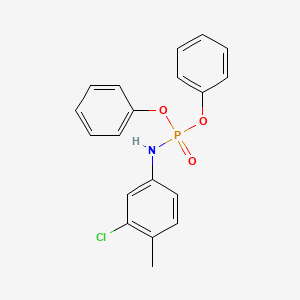


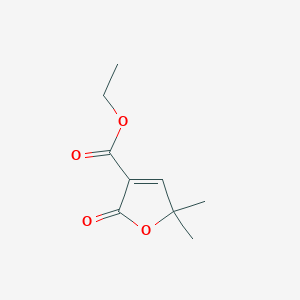


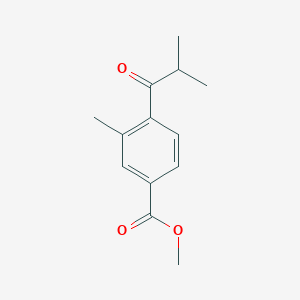
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

